Clk-IN-T3N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

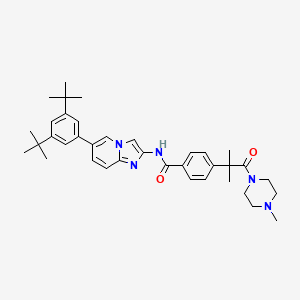

Molecular Formula |

C37H47N5O2 |

|---|---|

Molecular Weight |

593.8 g/mol |

IUPAC Name |

N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |

InChI Key |

BNTGVINQADRYBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

CLK-IN-T3 Mechanism of Action in Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulation of alternative splicing is a critical cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer. Cdc2-like kinases (CLKs) have emerged as pivotal regulators of this process through their phosphorylation of serine/arginine-rich (SR) proteins. Small molecule inhibitors targeting CLKs have shown significant therapeutic potential by modulating alternative splicing. This technical guide provides an in-depth overview of the mechanism of action of CLK-IN-T3, a potent and selective pan-CLK inhibitor. We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity. This document is intended to be a comprehensive resource for researchers and drug development professionals working in the fields of oncology, molecular biology, and medicinal chemistry.

Core Mechanism of Action

CLK-IN-T3 exerts its biological effects by directly inhibiting the kinase activity of the CLK family of proteins (CLK1, CLK2, CLK3, and CLK4).[1][2] CLKs are dual-specificity kinases that phosphorylate SR proteins, a family of essential splicing factors.[2][3] This phosphorylation is a key step in the regulation of pre-mRNA splicing, influencing the assembly of the spliceosome and the recognition of exons.[1][4]

By binding to the ATP-binding pocket of CLKs, CLK-IN-T3 prevents the transfer of a phosphate (B84403) group from ATP to SR proteins.[1][5] This leads to a decrease in the phosphorylation of SR proteins, which in turn alters their subcellular localization and their ability to bind to pre-mRNA. The ultimate consequence is a global shift in alternative splicing patterns, often leading to exon skipping.[4][6] The altered mRNA transcripts can result in the production of non-functional proteins or trigger nonsense-mediated mRNA decay (NMD), ultimately leading to downstream cellular effects such as cell cycle arrest and apoptosis.[4][7]

Caption: CLK-IN-T3 inhibits CLK-mediated phosphorylation of SR proteins, altering alternative splicing.

Quantitative Data

The inhibitory activity of CLK-IN-T3 and its effects on cancer cell lines have been quantified in various studies.

| Target | IC50 (nM) | Assay Type |

| CLK1 | 0.67 | Protein Kinase Assay |

| CLK2 | 15 | Protein Kinase Assay |

| CLK3 | 110 | Protein Kinase Assay |

| DYRK1A | 260 | Cellular Assay |

| DYRK1B | 230 | Cellular Assay |

Table 1: Inhibitory Activity of CLK-IN-T3 against various kinases. Data compiled from multiple sources.[8]

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Cancer | Dose-dependent effects on alternative splicing observed |

| ARP1 | Multiple Myeloma | 273 |

| H929 | Multiple Myeloma | 484 |

Table 2: Anti-proliferative activity of CLK-IN-T3 in cancer cell lines. Data compiled from multiple sources.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CLK-IN-T3.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

-

Prepare Reagents:

-

Recombinant human CLK1, CLK2, or CLK3 enzyme.

-

SR protein-derived peptide substrate.

-

ATP solution.

-

CLK-IN-T3 serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

-

Set up Kinase Reaction:

-

In a 384-well plate, add 2 µL of kinase buffer containing the CLK enzyme.

-

Add 1 µL of CLK-IN-T3 at various concentrations (or DMSO as a control).

-

Add 2 µL of a mixture of the SR peptide substrate and ATP to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of CLK-IN-T3 relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Western Blot Analysis of SR Protein Phosphorylation

This protocol details the detection of phosphorylated SR proteins in cells treated with CLK-IN-T3.

References

- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]

- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rna-seqblog.com [rna-seqblog.com]

The Cellular Function of Clk-IN-T3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clk-IN-T3 is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, demonstrating significant anti-cancer properties. This document provides a comprehensive technical overview of the cellular function of Clk-IN-T3, its mechanism of action, and its effects on cancer cells. It is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, cell biology, and drug development. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Clk-IN-T3's role as a modulator of critical cellular processes.

Introduction

The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Dysregulation of CLK activity and aberrant alternative splicing are increasingly recognized as hallmarks of various cancers, contributing to tumor progression, metastasis, and drug resistance.

Clk-IN-T3 has emerged as a highly potent and selective pan-CLK inhibitor, targeting CLK1, CLK2, and CLK3 at nanomolar concentrations.[1][2] By inhibiting CLK-mediated phosphorylation of SR proteins, Clk-IN-T3 disrupts the normal splicing process, leading to the generation of aberrant transcripts and subsequent downstream effects on cancer cell viability. This guide will delve into the molecular mechanisms and cellular consequences of Clk-IN-T3 activity.

Mechanism of Action

The primary mechanism of action of Clk-IN-T3 is the competitive inhibition of the ATP-binding pocket of CLK kinases. This inhibition prevents the transfer of phosphate (B84403) groups from ATP to SR proteins. The subsequent hypo-phosphorylation of SR proteins impairs their function in splice site recognition and spliceosome assembly, leading to widespread alterations in pre-mRNA splicing. These splicing changes can result in the production of non-functional or pro-apoptotic protein isoforms, or the degradation of transcripts through nonsense-mediated decay, ultimately contributing to the anti-tumor effects of Clk-IN-T3.

Signaling Pathway

The signaling pathway initiated by Clk-IN-T3 is a direct cascade leading to the modulation of RNA splicing.

Quantitative Data

The following tables summarize the key quantitative data reported for Clk-IN-T3.

Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3

| Kinase Target | IC50 (nM) | Reference |

| CLK1 | 0.67 | [1][2][3] |

| CLK2 | 15 | [1][2][3] |

| CLK3 | 110 | [1][2][3] |

| DYRK1A | 260 | [1][2][3] |

| DYRK1B | 230 | [1][2][3] |

Table 2: In Vitro Anti-proliferative Activity of Clk-IN-T3 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 122 | [4] |

| A2780 | Ovarian Carcinoma | 345 | [4] |

| ARP1 | Multiple Myeloma | 273 | |

| H929 | Multiple Myeloma | 484 |

Table 3: Cellular Effects of Clk-IN-T3

| Effect | Cell Line | Concentration | Duration | Result | Reference |

| Cell Cycle Arrest | HCT116 | 0.1 - 10.0 µM | 24 hours | Mild G2/M arrest | [1][3] |

| Apoptosis (Annexin V+) | A2780 | 3 µM | 24 hours | 29.1% early apoptotic cells | [4] |

| Apoptosis (Annexin V+) | HCT116 | 3 µM | 48 hours | 42.6% apoptotic cells | [4] |

| SR Protein Phosphorylation | HCT116 | 0.5 - 1.0 µM | 6 hours | Decreased phosphorylation | [1][3] |

Table 4: In Vivo Efficacy of Clk-IN-T3 in a Multiple Myeloma Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| NOD/SCID mice with ARP1 xenografts | 20 mg/kg Clk-IN-T3 (i.p.) | Every 2 days for 26 days | Significant reduction in tumor volume and weight |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Clk-IN-T3.

Western Blot Analysis for Phosphorylated SR Proteins

This protocol describes the detection of phosphorylated SR proteins in cell lysates following treatment with Clk-IN-T3.

Materials:

-

HCT116 cells

-

Clk-IN-T3

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: anti-phospho-SR protein (e.g., mAb104)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with Clk-IN-T3 (e.g., 0.5 µM and 1.0 µM) or vehicle control (DMSO) for 6 hours.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Clk-IN-T3 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, A2780)

-

Clk-IN-T3

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Clk-IN-T3 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Clk-IN-T3 treatment using flow cytometry.

Materials:

-

Cancer cell lines (e.g., A2780, HCT116)

-

Clk-IN-T3

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Clk-IN-T3 at the desired concentration and for the appropriate duration (e.g., 3 µM for 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after Clk-IN-T3 treatment.

Materials:

-

HCT116 cells

-

Clk-IN-T3

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat HCT116 cells with various concentrations of Clk-IN-T3 (e.g., 0.1 - 10.0 µM) for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Clk-IN-T3.

Experimental Workflow for Cellular Characterization

References

Clk-IN-T3: A Selective Inhibitor of CDC-Like Kinases 1, 2, and 3

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinases (CLK) 1, 2, and 3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CLK kinases.

Introduction

The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

Clk-IN-T3 has emerged as a valuable chemical probe for studying the biological functions of CLK1, CLK2, and CLK3 due to its high potency and selectivity. This guide summarizes the available quantitative data, details key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The inhibitory activity of Clk-IN-T3 against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Activity of Clk-IN-T3 against CLK Isoforms

| Kinase | IC50 (nM) |

| CLK1 | 0.67[1][2][3][4][5][6] |

| CLK2 | 15[1][2][3][4][5][6] |

| CLK3 | 110[1][2][3][4][5][6] |

Table 2: Inhibitory Activity of Clk-IN-T3 against Off-Target Kinases

| Kinase | IC50 (nM) |

| DYRK1A | 260[1][5] |

| DYRK1B | 230[1][5] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental investigation of Clk-IN-T3, the following diagrams have been generated using the DOT language.

Caption: Simplified CLK1/2/3 signaling pathway and the inhibitory action of Clk-IN-T3.

Caption: General experimental workflow for characterizing the activity of Clk-IN-T3.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Clk-IN-T3.

This protocol describes how to determine the IC50 value of Clk-IN-T3 against recombinant CLK kinases. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CLK1, CLK2, and CLK3 enzymes

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Clk-IN-T3 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of Clk-IN-T3 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add 1 µL of the diluted Clk-IN-T3 or DMSO (for control wells).

-

Prepare a master mix containing the kinase assay buffer, recombinant CLK enzyme, and substrate.

-

Add 2 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Clk-IN-T3 relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7][8][9]

This protocol details the procedure for analyzing the effect of Clk-IN-T3 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

Clk-IN-T3

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Clk-IN-T3 or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes for fixation.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][11][12][13]

This protocol describes the detection of phosphorylated SR proteins in cells treated with Clk-IN-T3 by Western blotting.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Clk-IN-T3

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (Ser/Arg))

-

Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with Clk-IN-T3 as described in Protocol 2.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.[5][14][15][16][17]

Conclusion

Clk-IN-T3 is a valuable research tool for investigating the roles of CLK1, CLK2, and CLK3 in cellular processes. Its high potency and selectivity make it suitable for both in vitro and cellular studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting CLK kinases in various diseases. Further investigation into the in vivo efficacy and safety of Clk-IN-T3 and its analogs is warranted to translate these preclinical findings into clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. CLK3 promotes tumor proliferation by activating MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. promega.jp [promega.jp]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

The Discovery and Synthesis of Clk-IN-T3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating significant potential in cancer research.[1][2] CLK kinases, specifically CLK1, CLK2, and CLK3, are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[2] Dysregulation of splicing is a hallmark of many cancers, making CLK kinases attractive therapeutic targets. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Clk-IN-T3, tailored for professionals in drug development and biomedical research.

Discovery of a Potent Pan-CLK Inhibitor

The discovery of Clk-IN-T3 emerged from research focused on developing small molecule inhibitors of the imidazo[1,2-a]pyridine (B132010) scaffold.[3][4] Structure-activity relationship (SAR) studies on this class of compounds guided the optimization of potency and selectivity against the CLK family of kinases.[4][5] This effort led to the identification of Clk-IN-T3 as a highly potent pan-CLK inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of Clk-IN-T3 is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₃₀N₆O₂ |

| Molecular Weight | 482.6 g/mol |

| CAS Number | 2109805-56-1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO (≥10 mg/ml) |

| Slightly soluble in Ethanol (0.1-1 mg/ml) |

Biological Activity and Potency

Clk-IN-T3 exhibits potent inhibitory activity against CLK1, CLK2, and CLK3, with significantly lower activity against the related DYRK kinases, indicating a favorable selectivity profile.

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| CLK1 | 0.67 |

| CLK2 | 15 |

| CLK3 | 110 |

| DYRK1A | 260 |

| DYRK1B | 230 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[2]

Cellular Activity

In cellular assays, Clk-IN-T3 demonstrates on-target effects by modulating the phosphorylation of serine/arginine-rich (SR) proteins, which are key substrates of CLK kinases. This leads to downstream effects on the cell cycle and cell viability.

| Cellular Effect | Observation |

| SR Protein Phosphorylation | Decreased phosphorylation of CLK-targeted SR proteins.[2] |

| Cell Cycle | Mild cell cycle arrest at the G2/M boundary.[2] |

Signaling Pathway of CLK-Mediated Splicing

The primary mechanism of action of Clk-IN-T3 is the inhibition of CLK kinases, which disrupts the normal process of pre-mRNA splicing. The following diagram illustrates the signaling pathway.

Caption: CLK kinases phosphorylate SR proteins, which is a critical step for spliceosome assembly and pre-mRNA splicing.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for Clk-IN-T3 is not publicly available, the general synthetic approach for the imidazo[1,2-a]pyridine scaffold involves a multicomponent coupling reaction.[6] The synthesis of N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide derivatives, the core structure of Clk-IN-T3, typically follows a convergent synthesis strategy.

The following diagram outlines a plausible high-level synthetic workflow.

Caption: General synthetic workflow for imidazo[1,2-a]pyridine-based inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of compounds against CLK kinases.[7][8][9][10]

Materials:

-

Recombinant CLK1, CLK2, or CLK3 enzyme

-

Suitable kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare Kinase Reaction: In a 384-well plate, add 2 µL of kinase/substrate solution.

-

Add Inhibitor: Add 1 µL of Clk-IN-T3 at various concentrations (serially diluted in assay buffer with a final DMSO concentration ≤ 1%). Include a DMSO-only control.

-

Initiate Reaction: Add 2 µL of ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[11][12][13][14]

Materials:

-

HCT116 or other suitable cancer cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Clk-IN-T3 for the desired time (e.g., 72 hours). Include a DMSO-only control.

-

Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize Formazan (B1609692): Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot for Phospho-SR Proteins

This protocol details the detection of phosphorylated SR proteins by Western blot.[1][15][16][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-SR proteins (e.g., clone 1H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with Clk-IN-T3, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

Clk-IN-T3 is a valuable chemical probe for studying the biological roles of CLK kinases and a promising lead compound for the development of novel anti-cancer therapeutics. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an important tool for researchers in the field of oncology and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of CLK inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. ulab360.com [ulab360.com]

- 10. promega.com [promega.com]

- 11. Cell Viability Assay [bio-protocol.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. merckmillipore.com [merckmillipore.com]

- 16. raybiotech.com [raybiotech.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of Clk-IN-T3 in the Phosphorylation of SR Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor, Clk-IN-T3, and its pivotal role in the study of Serine/Arginine-rich (SR) protein phosphorylation. SR proteins are essential components of the spliceosome, and their phosphorylation state, primarily regulated by Cdc2-like kinases (CLKs), is critical for the fidelity of pre-mRNA splicing. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] Clk-IN-T3 has emerged as a potent and selective tool for probing the function of CLKs and understanding the downstream consequences of inhibiting SR protein phosphorylation. This document details the mechanism of action of Clk-IN-T3, presents its quantitative inhibitory data, outlines key experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction: CLKs and SR Proteins in Splicing Regulation

The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that phosphorylate serine, threonine, and tyrosine residues.[4] A primary function of CLKs is the phosphorylation of SR proteins, a family of factors crucial for the regulation of pre-mRNA splicing.[1][4] SR proteins contain an RNA recognition motif (RRM) and a C-terminal domain rich in arginine and serine residues (the RS domain), which is the site of extensive phosphorylation.[5][6]

The phosphorylation of the RS domain by CLKs governs the subcellular localization, protein-protein interactions, and protein-RNA interactions of SR proteins.[7][8][9] This post-translational modification is essential for the recruitment of SR proteins to the spliceosome, the molecular machinery responsible for removing introns from pre-mRNA.[1][4] By influencing which splice sites are recognized, CLKs and the phosphorylation state of SR proteins play a direct role in alternative splicing, a process that allows a single gene to produce multiple protein isoforms.[8] Given that aberrant alternative splicing is a hallmark of many diseases, the kinases that regulate this process, particularly the CLKs, have become attractive targets for therapeutic intervention.[1][3]

Mechanism of Action of Clk-IN-T3

Clk-IN-T3 is a potent, selective, and stable small molecule inhibitor that targets the ATP-binding pocket of CLK enzymes, thereby preventing their kinase activity.[1][10] Its primary mechanism involves the direct inhibition of CLK-mediated phosphorylation of SR proteins.

The key steps in the mechanism are as follows:

-

CLK Inhibition : Clk-IN-T3 binds to CLK1, CLK2, and CLK3 with high affinity, preventing the binding of ATP.[1][10]

-

Prevention of SR Protein Phosphorylation : By inhibiting CLK activity, Clk-IN-T3 leads to a decrease in the phosphorylation levels of SR proteins within the cell.[10]

-

Alteration of Splicing : The resulting hypo-phosphorylated state of SR proteins alters their function in splice site selection, leading to changes in alternative splicing patterns.[11] This can manifest as exon skipping or inclusion, affecting the final protein isoforms produced.[11][12]

-

Cellular Consequences : The modulation of alternative splicing by Clk-IN-T3 can have profound effects on cellular processes. For example, it can alter the splicing of genes involved in apoptosis and cell cycle regulation, leading to anti-proliferative effects in cancer cells.[10][12] Treatment of cells with Clk-IN-T3 has been shown to cause a mild G2/M cell cycle arrest.[10]

Signaling Pathway and Inhibition

The following diagram illustrates the central role of CLKs in SR protein phosphorylation and how Clk-IN-T3 intervenes in this pathway.

Quantitative Data

Clk-IN-T3 has been characterized extensively for its inhibitory potency against various kinases and its effects in cellular models. The data below is summarized for comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3

This table presents the half-maximal inhibitory concentration (IC₅₀) values of Clk-IN-T3 against members of the CLK family and other related kinases. Lower values indicate higher potency.

| Kinase Target | IC₅₀ (nM) | Reference |

| CLK1 | 0.67 | [10][11][13] |

| CLK2 | 15 | [10][11][13] |

| CLK3 | 110 | [10][11][13] |

| DYRK1A | 260 | [10][11][13] |

| DYRK1B | 230 | [10][11][13] |

Table 2: Cellular Effects of Clk-IN-T3

This table summarizes the observed biological effects of Clk-IN-T3 in cell-based assays.

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| HCT116 | Not Specified | Not Specified | Dose-dependent alternative splicing effects | [13] |

| HCT116, 184-hTERT | Not Specified | Not Specified | Modulates alternative splicing, reduces exon recognition | [11] |

| HUVEC | 300 - 1000 nM | Not Specified | Reduces expression of VEGFR2 | [11] |

| HUVEC Spheroids | 300, 1000 nM | Not Specified | Inhibits VEGF-induced sprouting | [11] |

| ARP1 | IC₅₀ = 273 nM | Not Specified | Decreased cell viability | [14] |

| H929 | IC₅₀ = 484 nM | Not Specified | Decreased cell viability | [14] |

| General | 0.5 - 1.0 µM | 6 hours | Decreased phosphorylation of CLK-targeted SR proteins | [10] |

| General | 0.1 - 10.0 µM | 24 hours | Mild cell cycle arrest at the G2/M boundary | [10] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments used to characterize the activity of Clk-IN-T3.

Protocol 1: In Vitro CLK Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of Clk-IN-T3 against a specific CLK isoform using a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™).[15]

Materials:

-

Recombinant human CLK1, CLK2, or CLK3 enzyme

-

Clk-IN-T3 stock solution (in DMSO)

-

SR protein-derived peptide substrate (e.g., a peptide containing a CLK consensus phosphorylation site)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Luminometer

Workflow Diagram:

References

- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clk/Sty protein kinase phosphorylates SR splicing factors and regulates their intranuclear distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Technical Guide: Elucidating the G2/M Cell Cycle Arrest Induced by Clk-IN-T3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the mechanism by which Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs), induces cell cycle arrest at the G2/M phase. We consolidate the existing quantitative data, detail the core experimental protocols required to investigate this phenomenon, and present visualized signaling pathways and workflows to facilitate a comprehensive understanding for researchers in oncology and cell biology.

Introduction to Clk-IN-T3

Clk-IN-T3 is a highly potent, selective, and stable small molecule inhibitor of the CDC-like kinase (CLK) family, with primary targets being CLK1, CLK2, and CLK3.[1][2] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][3] By inhibiting CLKs, Clk-IN-T3 disrupts the normal splicing process, leading to altered gene expression.[4][5][6] This disruption has been identified as a novel therapeutic strategy in oncology, with observed effects including the induction of apoptosis and cell cycle arrest in cancer cell lines.[4][6] A notable consequence of Clk-IN-T3 treatment in specific cancer cell types, such as HCT116 colorectal cancer cells, is a mild but consistent arrest at the G2/M boundary of the cell cycle.[1][4][7]

Core Mechanism: From Splicing Modulation to G2/M Arrest

The primary mechanism of action for Clk-IN-T3 is the inhibition of CLK-mediated phosphorylation of SR proteins.[1] This hypo-phosphorylation state impairs the function of the spliceosome, leading to widespread alternative splicing events, including exon skipping.[3][4]

The resulting G2/M arrest is understood to be a downstream consequence of the mis-splicing of critical genes essential for mitotic entry and progression. While the exact downstream targets leading to G2/M arrest are still under investigation, a plausible mechanism involves the activation of cell cycle checkpoint pathways. Defective transcripts or the subsequent depletion of key proteins may trigger a DNA damage-like response or mitotic stress, engaging checkpoint kinases like ATM and Chk1/Chk2.[8][9] These pathways converge on the master regulator of mitotic entry, the Cyclin B1/Cdc2 complex, inhibiting its activity and preventing the cell from transitioning from G2 into mitosis.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with Clk-IN-T3's activity.

Table 1: Kinase Inhibitory Activity of Clk-IN-T3 This table presents the half-maximal inhibitory concentrations (IC50) of Clk-IN-T3 against its primary targets and key off-targets.

| Kinase Target | IC50 (nM) | Reference(s) |

| CLK1 | 0.67 | [1][7][10] |

| CLK2 | 15 | [1][7][10] |

| CLK3 | 110 | [1][7][10] |

| DYRK1A | 260 | [1][7][10] |

| DYRK1B | 230 | [1][7][10] |

Table 2: Cell Cycle Analysis in HCT-116 Cells This table summarizes the observed effect of Clk-IN-T3 on the cell cycle distribution of HCT-116 human colorectal cancer cells.

| Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference(s) |

| 0.1 - 10.0 | 24 | Mild cell cycle arrest at the G2/M boundary | [1][7] |

| 3 | 16 - 24 | G2/M phase cell cycle arrest | [4] |

Note: Specific percentages for cell populations in each phase were not detailed in the referenced literature, but the qualitative outcome of G2/M arrest was consistently reported.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize Clk-IN-T3-induced G2/M arrest.

This is the foundational assay to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Detailed Protocol:

-

Cell Preparation: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of Clk-IN-T3 (e.g., 0.1-10 µM) or a vehicle control (DMSO) for 24 hours.

-

Harvesting: Aspirate the media, wash cells once with ice-cold PBS, and detach them using trypsin. Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.[11]

-

Staining: Pellet the fixed cells by centrifugation (500 x g for 10 minutes). Wash the pellet twice with PBS.[11] Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[12]

-

Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal.[12] Use appropriate software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]

Western blotting is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1, total Cdc2, and inhibitory phosphorylation of Cdc2 (e.g., Tyr15).

Detailed Protocol:

-

Sample Preparation: Following treatment with Clk-IN-T3, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[14][15]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[15] Incubate the membrane with a primary antibody specific to a G2/M marker (e.g., anti-Cyclin B1, anti-phospho-Cdc2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]

This technique allows for the visualization of cellular morphology, chromatin condensation, and mitotic spindle formation to confirm a mitotic arrest.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate and allow them to adhere. Treat with Clk-IN-T3 as required.[18]

-

Fixation: Aspirate the media and wash with PBS. Fix the cells, for example, with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[18]

-

Permeabilization: Wash the cells with PBS. Permeabilize with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.

-

Blocking: Wash again with PBS and block with a solution like 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour to reduce nonspecific antibody binding.[18]

-

Antibody Staining: Incubate with a primary antibody diluted in blocking buffer (e.g., anti-α-tubulin to visualize the mitotic spindle) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBST.[18]

-

Secondary Antibody and Counterstain: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light. During the final washes, include a nuclear counterstain such as DAPI (1 µg/mL) to visualize DNA and chromatin condensation.[18][19]

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium.[18] Acquire images using a fluorescence or confocal microscope.

Conclusion

Clk-IN-T3 effectively induces a G2/M cell cycle arrest in susceptible cancer cell lines, an effect mediated by its primary function as a potent inhibitor of CLK-driven pre-mRNA splicing. The disruption of normal splicing patterns for genes critical to cell cycle progression likely activates checkpoint controls, halting cells at the G2/M boundary. The experimental frameworks provided in this guide offer a robust approach for researchers to further dissect this pathway, identify the specific splicing events responsible, and evaluate the therapeutic potential of targeting the spliceosome in cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T3 CLK (CAS 2109805-56-1): R&D Systems [rndsystems.com]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. Procedure and precautions of cell cycle detection [elabscience.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 18. benchchem.com [benchchem.com]

- 19. fulir.irb.hr [fulir.irb.hr]

The Induction of Apoptosis in Cancer Cells by Clk-IN-T3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the apoptotic effects of Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs), in various cancer cell lines. It consolidates key quantitative data, details essential experimental methodologies, and visualizes the underlying molecular pathways. The information presented herein is intended to support further research and drug development efforts targeting the CLK signaling axis in oncology.

Introduction

CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK3, are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of this process is increasingly recognized as a hallmark of cancer, leading to the expression of oncogenic splice variants that promote cell survival, proliferation, and therapeutic resistance.[3][4] Small molecule inhibitors targeting CLKs have emerged as a promising therapeutic strategy.[1][2] Clk-IN-T3 is a highly potent and selective CLK inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells.[3][5] This document outlines the core findings related to the apoptotic effects of Clk-IN-T3 and the methodologies used to elucidate them.

Quantitative Data on the Efficacy of Clk-IN-T3

The anti-proliferative and pro-apoptotic activity of Clk-IN-T3 has been quantified in several cancer cell lines. The following tables summarize the key efficacy data.

Table 1: Inhibitory Concentration (IC50) of Clk-IN-T3 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| ARP1 | Multiple Myeloma | 273 | [6] |

| H929 | Multiple Myeloma | 484 | [6] |

Table 2: Apoptotic Effects of Clk-IN-T3 Treatment

| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | % of Apoptotic Cells (Annexin V+) | Reference |

| A2780 | Ovarian Carcinoma | 3 µM | 24 hours | 29.1% (early apoptotic) | [3] |

| HCT116 | Colorectal Carcinoma | 3 µM | 24 hours | 3.2% (early apoptotic) | [3] |

| HCT116 | Colorectal Carcinoma | 3 µM | 48 hours | 42.6% (total apoptotic) | [3] |

Mechanism of Action: Induction of Apoptosis

Clk-IN-T3 induces apoptosis primarily by modulating the alternative splicing of key apoptosis-related genes. This leads to a decrease in the expression of anti-apoptotic proteins and a shift towards pro-apoptotic isoforms.

Alteration of Pre-mRNA Splicing

Inhibition of CLKs by Clk-IN-T3 disrupts the normal phosphorylation of SR proteins, leading to aberrant pre-mRNA splicing.[1][7] This affects a multitude of genes, including those critical for cell survival and apoptosis regulation.[1][7]

Downregulation of Anti-Apoptotic Proteins

Treatment with Clk-IN-T3 has been shown to decrease the protein levels of several key anti-apoptotic factors.[3][4] This sensitizes cancer cells to apoptotic stimuli.

-

IAP Family: Levels of cIAP1, cIAP2, and XIAP are reduced.[3][4]

-

Mcl-1: Both the long (anti-apoptotic) and short (pro-apoptotic) isoforms are affected, with an overall reduction in the protective Mcl-1L.[3][8] Clk-IN-T3 promotes the splicing of MCL1 pre-mRNA to the pro-apoptotic MCL1S isoform.[8]

In contrast, the expression of other Bcl-2 family members like Bcl-xL and Bcl-2 appears to be resistant to modulation by Clk-IN-T3.[3][4]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which Clk-IN-T3 induces apoptosis.

Caption: Signaling pathway of Clk-IN-T3-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of Clk-IN-T3.

Cell Viability Assay

This protocol is used to determine the IC50 values of Clk-IN-T3.

-

Cell Seeding: Seed cancer cells (e.g., ARP1, H929) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Clk-IN-T3 (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment.

-

Cell Treatment: Treat cells with Clk-IN-T3 at the desired concentration (e.g., IC50 or 3 µM) for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure changes in the expression levels of specific proteins.

-

Protein Extraction: Treat cells with Clk-IN-T3, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against the proteins of interest (e.g., Mcl-1, cFLIP, XIAP, cleaved PARP, and a loading control like GAPDH or Vinculin).

-

Detection: Incubate the membrane with a species-specific HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize them to the loading control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the apoptotic effects of Clk-IN-T3.

Caption: General experimental workflow for studying Clk-IN-T3.

Conclusion and Future Directions

Clk-IN-T3 is a potent inducer of apoptosis in a range of cancer cell lines. Its mechanism of action, centered on the modulation of alternative splicing of critical survival genes, presents a compelling rationale for its further development as an anti-cancer therapeutic. Future research should focus on expanding the evaluation of Clk-IN-T3 to a broader panel of cancer cell lines and in vivo models. Furthermore, identifying predictive biomarkers of sensitivity to CLK inhibition could aid in patient stratification for future clinical trials. The synergistic potential of Clk-IN-T3 with other anti-cancer agents, particularly those targeting apoptosis pathways like Bcl-2 family inhibitors, warrants further investigation.[3][4]

References

- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 2. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]

- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

therapeutic potential of Clk-IN-T3 in oncology

An In-Depth Technical Guide to the Therapeutic Potential of Clk-IN-T3 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of pre-messenger RNA (pre-mRNA) splicing is a hallmark of cancer, presenting a novel and compelling therapeutic axis. Cdc2-like kinases (CLKs) are critical regulators of the splicing machinery, and their inhibition has emerged as a promising strategy for cancer therapy. Clk-IN-T3, also known as T3, is a potent, selective, and stable small-molecule inhibitor of the CLK family. This document provides a comprehensive technical overview of Clk-IN-T3, consolidating its mechanism of action, preclinical data, and relevant experimental methodologies to underscore its therapeutic potential in oncology.

Introduction: Targeting the Splicing Machinery in Cancer

Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. In cancer, this process is frequently hijacked, leading to the production of protein isoforms that promote cell survival, proliferation, metastasis, and therapeutic resistance.[1] The Serine/Arginine-rich (SR) proteins are key splicing factors that are phosphorylated and activated by a family of dual-specificity kinases, including the four Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4).[1][2][3] By phosphorylating SR proteins, CLKs facilitate their localization to nuclear speckles and their role in spliceosome assembly and exon recognition.[2][4] Overexpression of CLKs, particularly CLK2, has been documented in various malignancies, including breast and colorectal cancer, making them attractive targets for therapeutic intervention.[5][6][7]

Clk-IN-T3: A Potent Pan-CLK Inhibitor

Clk-IN-T3 is a novel and highly potent inhibitor with nanomolar efficacy against CLK isoforms. Its selectivity and stability make it a valuable tool for both research and potential therapeutic development.[8][9]

Kinase Inhibitory Profile

Clk-IN-T3 demonstrates potent inhibition of CLK1, CLK2, and CLK3, with moderate activity against the related DYRK1A and DYRK1B kinases. This profile suggests that its primary cellular effects are mediated through the comprehensive inhibition of the CLK family.

Table 1: Kinase Inhibitory Potency of Clk-IN-T3

| Target Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| CLK1 | 0.67 | [8][9][10] |

| CLK2 | 15 | [8][9][10] |

| CLK3 | 110 | [8][9][10] |

| DYRK1A | 260 | [8][10] |

Mechanism of Action

Clk-IN-T3 exerts its anti-cancer effects by directly inhibiting CLK kinases, leading to a cascade of events that disrupt the cancer cell's ability to produce essential proteins for survival and proliferation.

-

Inhibition of SR Protein Phosphorylation : By binding to the ATP pocket of CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins.[1]

-

Alteration of Alternative Splicing : Hypophosphorylated SR proteins are unable to efficiently mediate exon recognition, leading to widespread changes in pre-mRNA splicing, with a preference for inducing exon skipping events.[4][11]

-

Disruption of Oncogenic Pathways : This splicing modulation affects numerous genes critical for cancer cell survival. For example, it can force a switch from the anti-apoptotic MCL1L isoform to the pro-apoptotic MCL1S isoform and downregulate other survival proteins like S6K, cFLIP, cIAP1/2, and XIAP.[4][12]

-

Induction of Cell Cycle Arrest and Apoptosis : The culmination of these molecular changes is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle, typically at the G2/M phase.[8][12][13]

Preclinical Efficacy of Clk-IN-T3

Clk-IN-T3 has demonstrated significant anti-tumor activity across a range of cancer types in both in vitro and in vivo preclinical models.

In Vitro Anti-proliferative Activity

The compound effectively inhibits the growth of various cancer cell lines, with IC50 and GI50 values in the nanomolar range. The cellular response varies, with some cell lines undergoing apoptosis while others exhibit cell cycle arrest.[12][13]

Table 2: In Vitro Activity of Clk-IN-T3 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Endpoint | Value (nM) | Cellular Outcome | Reference(s) |

|---|---|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | GI50 | 122 | G2/M Arrest | [12] |

| A2780 | Ovarian Carcinoma | GI50 | 345 | Apoptosis | [12] |

| ARP1 | Multiple Myeloma | IC50 | 273 | Apoptosis, Proliferation Inhibition | [13] |

| H929 | Multiple Myeloma | IC50 | 484 | Apoptosis, Proliferation Inhibition |[13] |

In Vivo Anti-tumor Efficacy

In a multiple myeloma xenograft model, Clk-IN-T3 demonstrated significant tumor growth inhibition, validating its potential as a systemic anti-cancer agent.

Table 3: In Vivo Efficacy of Clk-IN-T3

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

|---|

| ARP1 Multiple Myeloma Xenograft (NOD/SCID mice) | 20 mg/kg, i.p., every 2 days | Significant reduction in tumor volume and weight compared to vehicle control. |[13] |

Biomarkers and Combination Potential

Preclinical studies with CLK inhibitors suggest that cancers with high expression of CLK2 or amplification of the MYC oncogene are particularly sensitive to treatment.[7][14] Furthermore, because Clk-IN-T3 effectively downregulates Mcl-1 but not Bcl-2 or Bcl-xL, it shows strong synergistic potential when combined with Bcl-2/Bcl-xL inhibitors.[12]

Key Experimental Protocols

Reproducible and robust methodologies are crucial for evaluating the efficacy of therapeutic compounds. Below are detailed protocols for key experiments used to characterize the activity of Clk-IN-T3.

Cell Viability Assay (MTS/MTT)

-

Objective : To determine the concentration of Clk-IN-T3 that inhibits cell metabolic activity by 50% (IC50) or growth by 50% (GI50).

-

Protocol :

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of Clk-IN-T3 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 72 hours.

-

Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the data to the DMSO control and calculate IC50/GI50 values using non-linear regression analysis.

-

Western Blot Analysis for SR Protein Phosphorylation

-

Objective : To confirm target engagement by assessing the phosphorylation status of SR proteins.

-

Protocol :

-

Culture cells (e.g., HCT-116, ARP1) to 70-80% confluency.[8][13]

-

Treat cells with Clk-IN-T3 (e.g., 0.5-1.0 µM) or DMSO for a specified time (e.g., 6 hours).[8]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-SR proteins (e.g., anti-pSRSF, clone 1H4).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective : To quantify the percentage of cells undergoing apoptosis.

-

Protocol :

-

Treat cells with Clk-IN-T3 at the determined IC50 concentration for 24-48 hours.[13]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples within 1 hour using a flow cytometer.

-

Gate the cell populations: Annexin V-negative/PI-negative (live), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).

-

In Vivo Xenograft Tumor Model

-

Objective : To evaluate the anti-tumor efficacy of Clk-IN-T3 in a living organism.

-

Protocol :

-

Subcutaneously inject 2 x 10⁶ ARP1 multiple myeloma cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).[13]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, Clk-IN-T3).

-

Administer Clk-IN-T3 (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection every two days.[13]

-

Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.

-

At the end of the study (e.g., day 26), euthanize the mice, and excise, weigh, and photograph the tumors for ex vivo analysis.[13]

-

Conclusion and Future Directions

Clk-IN-T3 is a potent and selective CLK inhibitor with compelling preclinical anti-tumor activity. Its mechanism of action, centered on the modulation of pre-mRNA splicing, represents a novel therapeutic strategy that targets a fundamental vulnerability of cancer cells. The robust in vitro and in vivo data, particularly in models of multiple myeloma and colorectal cancer, strongly support its continued investigation.

Future research should focus on:

-

Expanding Preclinical Models : Evaluating Clk-IN-T3 in a broader range of solid and hematological cancer models, including patient-derived xenografts (PDXs).

-

Biomarker Development : Validating CLK2 expression and MYC amplification as predictive biomarkers to guide patient selection in future clinical trials.

-

Combination Therapies : Systematically exploring synergistic combinations, especially with agents targeting parallel survival pathways like the Bcl-2 family.

-

Pharmacokinetics and Toxicology : Conducting formal studies to establish the drug's safety profile and optimize its formulation and dosing for clinical translation.

References

- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Connecting the speckles: Splicing kinases and their role in tumorigenesis and treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the roles of the Cdc2-like kinases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]

- 12. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

Clk-IN-T3: A Potent Inhibitor of CDC-like Kinases and its Impact on Downstream Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clk-IN-T3 is a highly potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, demonstrating significant anti-cancer properties. This document provides a comprehensive overview of the known targets of Clk-IN-T3, its mechanism of action, and the subsequent effects on downstream signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays used to characterize its function. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological impact.

Introduction

The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention. Clk-IN-T3 has emerged as a powerful chemical probe for studying CLK biology and as a potential lead compound for drug development. This guide summarizes the current knowledge of Clk-IN-T3's molecular targets and its effects on cellular processes.

Molecular Targets and Inhibitory Profile of Clk-IN-T3

Clk-IN-T3 is a pan-CLK inhibitor with high potency against several members of the CLK family. It also exhibits inhibitory activity against other kinases, albeit at higher concentrations. The inhibitory profile of Clk-IN-T3 is summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of Clk-IN-T3 against Target Kinases

| Target Kinase | IC50 (nM) |

| CLK1 | 0.67 |

| CLK2 | 15 |

| CLK3 | 110 |

| DYRK1A | 260 |

| DYRK1B | 230 |

Data sourced from multiple commercial suppliers and research articles.[1][2][3]

Table 2: Cytotoxic Activity (IC50) of Clk-IN-T3 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) |

| ARP1 | 273 |

| H929 | 484 |

These data highlight the anti-proliferative effects of Clk-IN-T3 in cancer cells.[4]

Downstream Signaling Pathways Modulated by Clk-IN-T3

The primary downstream effect of Clk-IN-T3 is the disruption of pre-mRNA splicing. By inhibiting CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins, which are essential for spliceosome assembly and the regulation of alternative splicing. This leads to a cascade of cellular events, including the induction of apoptosis and cell cycle arrest.

Inhibition of Pre-mRNA Splicing